Cas no 2172257-91-7 (1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide)

1-(2-Chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a sulfonamide derivative with a pyrazole core, exhibiting potential utility in agrochemical and pharmaceutical applications. Its structural features, including the chloro-methylphenyl and isopropyl sulfonamide moieties, contribute to enhanced stability and selective binding properties. The compound may serve as an intermediate in the synthesis of biologically active molecules, particularly in the development of herbicides or enzyme inhibitors. Its well-defined chemical structure allows for precise modifications to optimize performance in target-specific applications. The presence of both electron-withdrawing and electron-donating groups influences its reactivity, making it a versatile candidate for further research in medicinal and agricultural chemistry.
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide structure
2172257-91-7 structure
商品名:1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
CAS番号:2172257-91-7
MF:C13H16ClN3O2S
メガワット:313.803040504456
CID:6232372
PubChem ID:165589945

1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
    • 2172257-91-7
    • EN300-1591257
    • インチ: 1S/C13H16ClN3O2S/c1-9(2)16-20(18,19)12-7-8-15-17(12)11-6-4-5-10(3)13(11)14/h4-9,16H,1-3H3
    • InChIKey: BCWOUVJRFAZDLG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C)=CC=CC=1N1C(=CC=N1)S(NC(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 313.0651756g/mol
  • どういたいしつりょう: 313.0651756g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 72.4Ų

1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591257-0.25g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
0.25g
$1902.0 2023-06-04
Enamine
EN300-1591257-10.0g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
10g
$8889.0 2023-06-04
Enamine
EN300-1591257-0.1g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
0.1g
$1819.0 2023-06-04
Enamine
EN300-1591257-0.05g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
0.05g
$1737.0 2023-06-04
Enamine
EN300-1591257-5.0g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
5g
$5995.0 2023-06-04
Enamine
EN300-1591257-1000mg
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
1000mg
$2068.0 2023-09-23
Enamine
EN300-1591257-500mg
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
500mg
$1984.0 2023-09-23
Enamine
EN300-1591257-2500mg
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
2500mg
$4052.0 2023-09-23
Enamine
EN300-1591257-1.0g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
1g
$2068.0 2023-06-04
Enamine
EN300-1591257-2.5g
1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
2172257-91-7
2.5g
$4052.0 2023-06-04

1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide 関連文献

Related Articles

1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamideに関する追加情報

Professional Introduction to 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide (CAS No. 2172257-91-7)

1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172257-91-7, represents a unique structural motif that combines a pyrazole core with sulfonamide and alkyl substituents, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide features a pyrazole ring substituted at the 5-position with a sulfonamide group, while the 2-position of the phenyl ring is chlorinated, and the 3-position is methylated. The presence of a propan-2-yl group at the nitrogen atom of the sulfonamide moiety introduces additional complexity and potential for biological activity. This specific arrangement of functional groups has been strategically designed to modulate interactions with biological targets, thereby enhancing its pharmacological properties.

In recent years, there has been growing interest in pyrazole derivatives due to their diverse biological activities and potential therapeutic applications. Pyrazole scaffolds are known for their ability to interact with various enzymes and receptors, making them valuable in the development of drugs targeting inflammatory diseases, infectious diseases, and cancer. The sulfonamide group is another key pharmacophore that enhances binding affinity and metabolic stability, further contributing to the compound's potential as a drug candidate.

Recent studies have highlighted the importance of optimizing the substitution patterns on the pyrazole ring to achieve desired pharmacological effects. For instance, modifications at the 5-position with sulfur-containing heterocycles have been shown to improve binding to certain protein targets. Similarly, the introduction of alkyl groups at the nitrogen position can influence solubility and bioavailability, critical factors in drug development. The specific combination of chloro and methyl substituents on the phenyl ring in 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide may contribute to its unique interaction profile with biological systems.

The compound's potential applications extend to various therapeutic areas. Researchers have been exploring pyrazole derivatives as inhibitors of enzymes involved in metabolic pathways associated with inflammation and oxidative stress. The sulfonamide moiety, in particular, has shown promise in modulating inflammatory responses by interacting with cytokine receptors and signaling pathways. Additionally, pyrazole-based compounds have been investigated for their antimicrobial properties, making them relevant in the fight against drug-resistant pathogens.

The synthesis of 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the chloro and methyl groups on the phenyl ring, followed by condensation reactions to form the pyrazole core. The final step involves introducing the sulfonamide group at the 5-position of the pyrazole ring, which is typically achieved through sulfonylation reactions.

In terms of pharmacokinetic properties, 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide exhibits interesting characteristics that make it a compelling candidate for further development. The presence of polar functional groups such as the sulfonamide moiety enhances water solubility, which is crucial for oral bioavailability. Additionally, metabolic stability studies suggest that this compound may have a reasonable half-life in vivo, allowing for prolonged therapeutic effects.

Evaluation of the compound's safety profile is essential before proceeding to clinical trials. Preclinical studies have focused on assessing acute toxicity, chronic toxicity, and potential side effects. These studies involve both in vitro assays using cell cultures and in vivo experiments using animal models. Preliminary results indicate that 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide demonstrates acceptable safety margins at relevant doses.

The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with specific biological targets will provide insights into its therapeutic potential and help guide further optimization efforts. Additionally, researchers are investigating ways to enhance its efficacy by modifying other parts of its structure or combining it with other compounds.

The pharmaceutical industry continues to invest heavily in developing new drugs based on novel molecular structures like those found in 1-(2-chloro-3-methylphenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide. These efforts are driven by the need for more effective treatments for various diseases and conditions. As research progresses, it is expected that this compound will play a significant role in addressing unmet medical needs.

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